molecular formula C12H15NO4 B554592 Z-Aib-OH CAS No. 15030-72-5

Z-Aib-OH

Cat. No. B554592
CAS RN: 15030-72-5
M. Wt: 237.25 g/mol
InChI Key: QKVCSJBBYNYZNM-UHFFFAOYSA-N
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Description

Z-Aib-OH, also known as Z-2-Methylalanine, is an alanine derivative . Its molecular formula is C12H15NO4 .


Synthesis Analysis

Z-Aib-OH is used in peptide synthesis . A sustainable solution-phase peptide synthesis method has been reported, which uses propylphosphonic anhydride T3P® as the coupling reagent and N-benzyloxycarbonyl-protecting group (Z), which is easily removed by hydrogenation .


Molecular Structure Analysis

The molecular weight of Z-Aib-OH is 237.25 . More detailed structural analysis may require specific experimental techniques.


Chemical Reactions Analysis

Z-Aib-OH is involved in solution phase peptide synthesis . It’s also used in the synthesis of cyclic tetrapeptides .


Physical And Chemical Properties Analysis

Z-Aib-OH has a density of 1.2±0.1 g/cm3, a boiling point of 423.0±38.0 °C at 760 mmHg, and a flash point of 209.6±26.8 °C . Its molar refractivity is 61.2±0.3 cm3 .

Scientific Research Applications

  • Conformational Analysis and Hydrogen Bonding : Z-Aib-OH has been studied for its intrinsic folding propensities, especially in the context of hydrogen bonding and conformational isomerism. It forms different conformational isomers with varying IR spectral patterns, which are important for understanding peptide structures (Gord, Hewett, Kubasik, & Zwier, 2014).

  • Crystal Structure Analysis : The crystal structure of Z-Aib-OH and its derivatives has been extensively studied, revealing insights into the formation of helical structures like 310-helices in Aib homopeptides. This is crucial for understanding the molecular geometry and potential applications in peptide design (Gessmann, Brückner, & Petratos, 2016).

  • Peptide Synthesis and Structural Flexibility : The synthesis of Z-Aib-OH and its role in forming flexible peptide structures like beta-turns has been analyzed. This research is relevant for designing peptides with specific structural and functional properties (Gessmann, Brueckner, & Kokkinidis, 1991).

  • Stereochemistry and Molecular Interaction : The stereochemistry of peptide oxazolones derived from Z-Aib-OH and their modes of self-association provide insight into molecular interactions and conformations, critical for drug design and protein engineering (Toniolo et al., 2009).

  • Gas-Phase Conformational Preferences : Studies on Z-Aib-OH in the gas phase under expansion-cooled conditions have revealed its conformational preferences and the early stages of oligomer growth, informing the understanding of peptide behavior outside the solution phase (Gord et al., 2016).

  • Electrochemical Applications : Research on aluminum-ion batteries (AIBs) and their electrochemical performances involves the use of materials and principles that may intersect with the chemistry of compounds like Z-Aib-OH, although the direct application of Z-Aib-OH in this field is not specified (Li et al., 2021).

Safety And Hazards

Z-Aib-OH is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,10(14)15)13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVCSJBBYNYZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304068
Record name N-[(Benzyloxy)carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Aib-OH

CAS RN

15030-72-5
Record name 15030-72-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]-2-methylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15030-72-5
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Synthesis routes and methods I

Procedure details

To a solution of 2-amino-2-methyl-propanoic acid (10 g, 96.97 mmol) in water (75 mL) was added triethylamine (13.48 mL, 96.97 mmol) followed by the dropwise addition of a solution of benzyl (2,5-dioxopyrrolidin-1-yl) carbonate (24.17 g, 96.97 mmol) in MeCN (30 mL). The pH was monitored during the addition and afterwards was adjusted with triethylamine (1.5 mL) from pH 7 to 8. The mixture was stirred at room temperature overnight. The reaction mixture was concentrated by removal of MeCN. To the aqueous was added saturated aqueous sodium bicarbonate (2 mL) which gave a suspension. This was filtered and the solid kept to one side. The filtrate was extracted with ether (three times). The aqueous phase was acidified to pH 3 with approximately 1 M aqueous potassium bisulphate and then extracted into EtOAc (three times). The combined EtOAc extracts were dried over magnesium sulphate, filtered and evaporated to yield 2-(benzyloxycarbonylamino)-2-methyl-propanoic acid (D32) as a waxy white solid, (18.001 g);
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.48 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
24.17 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-methylalanine (CAN 62-57-7, 30.9 g, 0.3 mol) and sodium hydroxide (20 g, 0.5 mol) in water (500 mL) was added benzyl chloroformate (61.4 g, 0.36 mol) at ice-water bath temperature. The reaction mixture was allowed to warm to room temperature and stirred overnight. The resulting solution was washed with ethyl acetate (2×80 mL), then the aqueous layer was adjusted to pH=2 with conc. hydrochloric acid and the solution was extracted with ethyl acetate (3×150 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude target compound (26 g, 36%) which was used directly for the next step without further purification; MS: m/e 238.0 [M+H]+.
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
61.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
36%

Synthesis routes and methods III

Procedure details

To a solution of 2-methylalanine (50 g, 0.49 mmol) and Na2CO3 (156 g, 1.47 mol) in water (1 L) was added a solution of CbzCl (91 g, 0.54 mmol) in dioxane (500 mL) at 0° C. over 15 minutes. The resulting solution was stirred at room temperature for 18 hours. The reaction was extracted with Et2O (2×500 mL), and the aqueous layer collected, acidified to pH=1 with cHCl and extracted with EtOAc (2×500 mL). The organic layers were combined, washed with brine, dried over Na2SO4 and concentrated in vacuo to afford a white solid as the title compound that was used directly in the next step (111 g, 97%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Name
Quantity
91 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
E Katsoulakou, GS Papaefstathiou, KF Konidaris… - Polyhedron, 2009 - Elsevier
… Z-Aib-OH and p-TsA-Aib-OBzl were prepared according to the literature [29]. Coupling of Z-Aib-OH … with Et 3 N and allowed to react with Z-Aib-OH (0.45 g, 2 mmol) dissolved in DMF (4 …
Number of citations: 12 www.sciencedirect.com
I Dannecker‐Dörig, A Linden… - Helvetica Chimica …, 2011 - Wiley Online Library
… N-[(Benzyloxy)carbonyl]-2-methylalanine (Z-Aib-OH) [16]. To a vigorously stirred soln. of Aib … hv Yield of Z-Aib-OH: 44.5 g (95%). Mp 75.58. 1H-NMR (90 MHz, CDCl3): 10.65 – 10.35 (br. …
Number of citations: 24 onlinelibrary.wiley.com
C TONIOLO, GM BONORA, M CRISMA… - … Journal of Peptide …, 1983 - Wiley Online Library
An investigation of the preferred conformations and modes of self‐association of the peptide oxazolones from Z(‐Aib‐) n ‐OH (n = 2–4) in the solid state has been performed by infrared …
Number of citations: 31 onlinelibrary.wiley.com
JR Gord, DM Hewett, AO Hernandez-Castillo… - Physical Chemistry …, 2016 - pubs.rsc.org
… Implementing single-conformation IR spectroscopy in the NH stretch region, Z-Aib-OH and Z-(Aib) 2 -OMe are both observed to have minor conformations that exhibit dihedral angles …
Number of citations: 16 pubs.rsc.org
T Taga, M Itoh, K Machida, T Fujita… - … : Original Research on …, 1990 - Wiley Online Library
The x‐ray diffraction study of the C‐terminally unprotected tripeptide benzyloxycarbonyl‐L‐alanyl‐α‐aminoisobutyl‐α‐aminoisobutylic acid (Z‐L‐Ala‐Aib‐Aib‐OH) has shown that the …
Number of citations: 5 onlinelibrary.wiley.com
R Gessmann, H Brueckner, M Kokkinidis - Biochemical and biophysical …, 1991 - Elsevier
The sequence Aib-Gly-Aib which corresponds to the N-terminus of the microheterogeneous peptide antibiotic trichotoxin has been studied crystallographically in the context of different …
Number of citations: 21 www.sciencedirect.com
M Tiliakos, D Raptis, A Terzis, CP Raptopoulou… - Polyhedron, 2002 - Elsevier
… The protected aminoacids Z–Aib–OH and p-TsA–Aib–OBzl were prepared according to the literature [26]. Coupling of Z–Aib–OH (0.71 g, 3 mmol) with 1.20 g (3.3. mmol) of p-TsA–Aib–…
Number of citations: 20 www.sciencedirect.com
A Aubry, D Bayeul, H Brückner… - Journal of Peptide …, 1998 - Wiley Online Library
Ac‐(Aib‐Ala) 3 ‐OH (a protected segment of the peptaibols gliodeliquescin and paracelsin), Z‐Leu‐Aib‐Val‐Aib‐Gly‐OtBu (a segment of [Leu] 7 ‐gliodeliquescin), Z‐Val‐Aib‐Aib‐Gln‐…
Number of citations: 15 onlinelibrary.wiley.com
M Tiliakos, E Katsoulakou, A Terzis… - Inorganic Chemistry …, 2005 - Elsevier
… N-carbobenzoxy-α-aminoisobutyric acid (Z-Aib-OH) was coupled with H-l-Ala-benzyl ester p-toluenesulfonate (pTsA-l-Ala-OBzl) via the mixed (with isobutylchlorocarbonate) anhydride …
Number of citations: 23 www.sciencedirect.com
G MariaáBonora, BD Blasio - Journal of the Chemical Society …, 1986 - pubs.rsc.org
… from the reaction mixture of Z-C1 and H-Aib-OH we were able to isolate two crystalline fractions of Z-Aib-OH having different melting ranges. The fraction with lower melting range (a-form…
Number of citations: 39 pubs.rsc.org

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